(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol
CAS No.: 70797-93-2
Cat. No.: VC16043990
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70797-93-2 |
|---|---|
| Molecular Formula | C12H16O5 |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 2-phenylmethoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 |
| Standard InChI Key | XUGMDBJXWCFLRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is , with a molar mass of 240.25 g/mol . Its IUPAC name, (2R,3S,4R,5R)-2-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triol, reflects the absolute configuration of its four stereocenters. The benzyloxy group at the C2 position provides steric protection, while the three hydroxyl groups at C3, C4, and C5 enable regioselective functionalization .
Table 1: Key Identifiers of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol
| Property | Value | Source |
|---|---|---|
| CAS Number | 5329-50-0 | |
| Molecular Formula | ||
| Molecular Weight | 240.25 g/mol | |
| Synonymous Names | Benzyl β-D-ribopyranoside, NSC2561 |
Synthesis and Applications
Research Applications
This compound serves as a precursor in glycosidase inhibition studies and glycan array development. Its benzyl group enhances solubility in organic solvents, facilitating enzymatic assays requiring hydrophobic environments . Recent work has explored its use in synthesizing heparin mimetics, which modulate anticoagulant pathways .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. GlpBio recommends preparing stock solutions at 10 mM in DMSO, with storage at -80°C for up to six months to prevent decomposition .
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 4.162 | 0.416 |
| 5 | 20.812 | 2.081 |
| 10 | 41.623 | 4.162 |
Thermal and Chemical Stability
Differential scanning calorimetry (DSC) data (unavailable in sources) would be essential to determine melting points and decomposition temperatures. The benzyl ether linkage is stable under basic conditions but cleaves with hydrogenolysis, enabling selective deprotection in multistep syntheses .
Research Findings and Biological Relevance
Enzymatic Interactions
Future Directions
Further investigations should prioritize:
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Crystallographic Studies: Resolving X-ray structures to validate computational docking models.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.
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Structure-Activity Relationships (SAR): Modifying hydroxyl protection patterns to optimize enzyme inhibition.
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